![molecular formula C12H14BrF2N B2789753 1-[4-Bromo-2-(difluoromethyl)phenyl]piperidine CAS No. 2374758-35-5](/img/structure/B2789753.png)
1-[4-Bromo-2-(difluoromethyl)phenyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[4-Bromo-2-(difluoromethyl)phenyl]piperidine” is a chemical compound with the CAS Number: 2374758-35-5. It has a molecular weight of 290.15 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H14BrF2N . The InChI Code is 1S/C12H14BrF2N/c13-9-4-5-11(10(8-9)12(14)15)16-6-2-1-3-7-16/h4-5,8,12H,1-3,6-7H2 .Physical And Chemical Properties Analysis
“this compound” is a solid .Mecanismo De Acción
The mechanism of action of 1-[4-Bromo-2-(difluoromethyl)phenyl]piperidine is not fully understood. However, it is believed to act as an antagonist of the serotonin transporter (SERT). This is due to its structural similarity to PPP, which is known to be an antagonist of SERT.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on the serotonin system. In vitro studies have shown that this compound can inhibit the serotonin transporter (SERT) and increase serotonin levels in the brain. It has also been shown to increase serotonin receptor expression in the brain and to modulate serotonin receptor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[4-Bromo-2-(difluoromethyl)phenyl]piperidine for lab experiments include its low cost, its availability in a variety of solvents, and its relatively low toxicity. The limitations of using this compound for lab experiments include its relatively low solubility in water and its lack of specificity for the serotonin transporter.
Direcciones Futuras
For research involving 1-[4-Bromo-2-(difluoromethyl)phenyl]piperidine include further studies of its effects on the serotonin system, its potential use as a building block for the synthesis of new biologically active compounds, and its potential application in drug discovery. Other potential future directions include the study of its effects on other neurotransmitters, its potential use as an imaging agent, and its potential use as an anti-cancer agent.
Métodos De Síntesis
1-[4-Bromo-2-(difluoromethyl)phenyl]piperidine can be synthesized by the reaction of 4-bromo-2-fluorophenylmagnesium bromide with piperidine. In this reaction, a Grignard reagent is formed by the reaction of 4-bromo-2-fluorophenylmagnesium bromide with piperidine. The Grignard reagent is then reacted with an acid such as acetic acid to form the desired product.
Aplicaciones Científicas De Investigación
1-[4-Bromo-2-(difluoromethyl)phenyl]piperidine has been studied for its potential applications in the fields of drug discovery, medicinal chemistry, and chemical biology. It has been used as a building block for the synthesis of a variety of biologically active compounds such as inhibitors of protein kinases, inhibitors of the serotonin transporter, and agonists of the serotonin receptor. It has also been used in the synthesis of potential anti-cancer agents.
Safety and Hazards
Propiedades
IUPAC Name |
1-[4-bromo-2-(difluoromethyl)phenyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrF2N/c13-9-4-5-11(10(8-9)12(14)15)16-6-2-1-3-7-16/h4-5,8,12H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTKBTZKAMOZQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(tert-butyl)-3-[4-(1H-imidazol-1-yl)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B2789670.png)
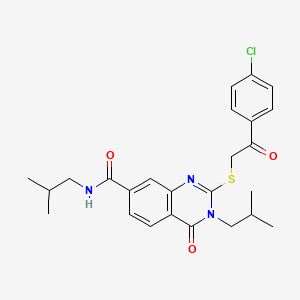

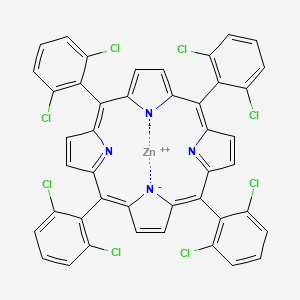
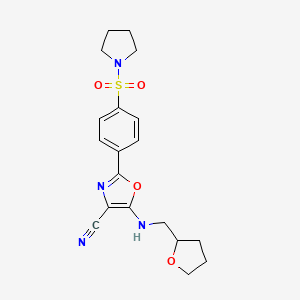
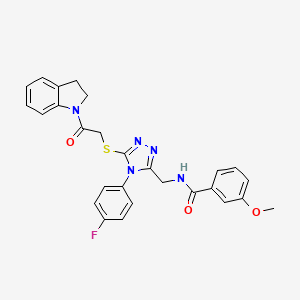
![N-Propan-2-yl-3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2789684.png)


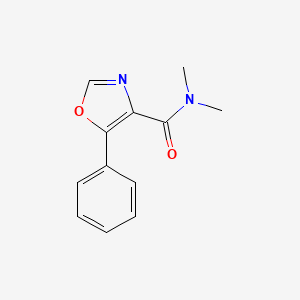

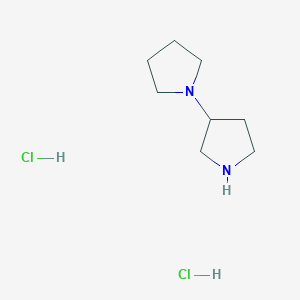
![Methyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-oxochromene-2-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2789692.png)
![{Spiro[3.4]octan-5-yl}methanamine hydrochloride](/img/structure/B2789693.png)